molecular formula C16H25NO2S B587806 rac Tertatolol-d9 CAS No. 1795037-66-9

rac Tertatolol-d9

Cat. No. B587806
CAS RN: 1795037-66-9
M. Wt: 304.496
InChI Key: HTWFXPCUFWKXOP-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

Rac Tertatolol-d9 has a molecular weight of 304.5 . The specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Beta-adrenergic Receptor Stimulation and Obesity

Rac Tertatolol, known for its beta-adrenergic receptor stimulation, has been scrutinized for its potential anti-obesity effects. The focus has been on understanding its role in promoting thermogenesis and lipolysis, pivotal processes in weight management. A study demonstrated that Tertatolol treatment in a high-fat diet-induced obesity model in animals led to reduced weight and fat mass. This was associated with the up-regulation of genes related to thermogenesis, like UCP1, and down-regulation of genes associated with adipogenesis, such as PPARgamma2 and aP2. This suggests that beta-adrenergic agonists like Tertatolol may exert their anti-obesity effects by not only enhancing thermogenesis and lipolysis but also by impacting fat deposition through the modulation of adipogenesis in white adipose tissue (Margareto et al., 2001).

Validity in Studying Drugs Against Rheumatoid Arthritis

The validity of utilizing specific cell lines like SW982 synovial cells in researching drugs against rheumatoid arthritis (RA) has been investigated. The study emphasized the need to understand the effects of drugs on synoviocytes or fibroblast-like synoviocytes (FLS) used in RA research. The research highlighted the importance of these cell lines in understanding the cellular mechanisms and pathways involved in RA and the potential impact of drugs on these pathways. For example, fluvastatin-induced apoptosis in these cells was studied to understand the drug's impact on RA (Chang et al., 2014).

Study of Disease-modifying Anti-rheumatic Drugs

Another area of application is the study of disease-modifying anti-rheumatic drugs (DMARDs) in the treatment of RA. The research on DMARDs involves understanding the changing trends in their use, their effectiveness, and their impact on patients' health outcomes. For instance, a study investigated the use of different DMARDs over time, their prevalence, duration of use, and the changes in trends of their use (Edwards et al., 2005).

Mechanism of Action

Target of Action

Tertatolol, the non-deuterated form of the compound, is known to be a beta blocker . Beta blockers are drugs that bind to beta-adrenoceptors present in the heart, blood vessels, and other organs. Their role is to block the binding of hormones like adrenaline and noradrenaline, thereby reducing their effects.

Result of Action

Tertatolol, as a beta blocker, is used in the treatment of high blood pressure . It would therefore be expected to have a hypotensive effect at the cellular level.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac Tertatolol-d9 can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "4-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile-d9", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "sodium borohydride", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with sodium borohydride in ethanol to yield 4-(3,4-dihydroxyphenyl)-2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Step 2: Reaction of 4-(3,4-dihydroxyphenyl)-2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 4-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile-d9 in acetic acid to produce racemic Tertatolol-d9", "Step 3: Separation of racemic Tertatolol-d9 into its enantiomers using chiral chromatography", "Step 4: Conversion of the separated enantiomers of Tertatolol-d9 into their respective hydrochloride salts by reaction with hydrochloric acid in diethyl ether", "Step 5: Recrystallization of the hydrochloride salts from water to obtain pure enantiomers of Tertatolol-d9 in their hydrochloride salt form" ] }

CAS RN

1795037-66-9

Product Name

rac Tertatolol-d9

Molecular Formula

C16H25NO2S

Molecular Weight

304.496

IUPAC Name

1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/i1D3,2D3,3D3

InChI Key

HTWFXPCUFWKXOP-GQALSZNTSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O

synonyms

1-[(3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy]-3-[(1,1-dimethylethyl-d9)amino]-2-propanol;  (±)-Tertatolol-d9;  Racemic Tertatolol-d9;  dl-Tertatolol-d9; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.